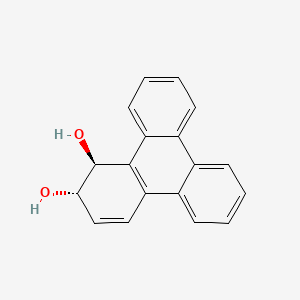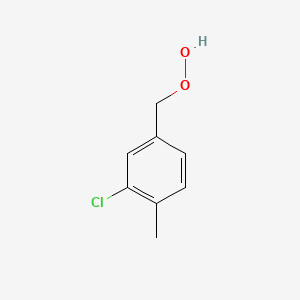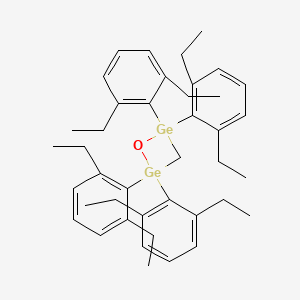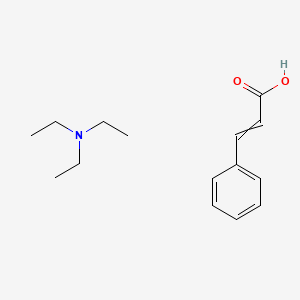
Dimethyl (3-methylbut-3-en-1-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (3-methylbut-3-en-1-yl)propanedioate is an organic compound with the molecular formula C10H16O4. It is a derivative of propanedioic acid, where two ester groups are attached to the central carbon atom. This compound is known for its unique structure, which includes a 3-methylbut-3-en-1-yl group, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl (3-methylbut-3-en-1-yl)propanedioate can be synthesized through several methods. One common approach involves the esterification of propanedioic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 3-methylbut-3-en-1-ol with dimethyl malonate in the presence of a base such as sodium ethoxide. This reaction proceeds via a nucleophilic substitution mechanism, where the alcohol group of 3-methylbut-3-en-1-ol attacks the carbonyl carbon of dimethyl malonate, leading to the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced catalysts and purification techniques, such as distillation and crystallization, further enhances the efficiency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (3-methylbut-3-en-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester groups can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium ethoxide (NaOEt) in ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl (3-methylbut-3-en-1-yl)propanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug intermediate and its role in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dimethyl (3-methylbut-3-en-1-yl)propanedioate involves its interaction with various molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting specific biochemical pathways. The ester groups in the compound can undergo hydrolysis, releasing active metabolites that exert their effects on cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl malonate: A simpler ester of propanedioic acid, lacking the 3-methylbut-3-en-1-yl group.
Methyl 3-methylbut-2-en-1-yl propanedioate: A similar compound with a different alkyl group attached to the ester.
Isoprenol: A related compound with a similar structure but different functional groups.
Uniqueness
Dimethyl (3-methylbut-3-en-1-yl)propanedioate is unique due to its specific structural features, including the 3-methylbut-3-en-1-yl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
112391-42-1 |
|---|---|
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
dimethyl 2-(3-methylbut-3-enyl)propanedioate |
InChI |
InChI=1S/C10H16O4/c1-7(2)5-6-8(9(11)13-3)10(12)14-4/h8H,1,5-6H2,2-4H3 |
InChI-Schlüssel |
VBZMOOPIMYBBKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CCC(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14308391.png)
![3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid](/img/structure/B14308394.png)



![Ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)-](/img/structure/B14308404.png)





![{[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid](/img/structure/B14308450.png)

